molecular formula C8H11NO2S B1633212 N-(4-methylphenyl)methanesulfonamide CAS No. 4284-47-3

N-(4-methylphenyl)methanesulfonamide

Cat. No. B1633212
CAS RN: 4284-47-3
M. Wt: 185.25 g/mol
InChI Key: JSSIRQJITXDDGR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)methanesulfonamide is a chemical compound with the CAS Number 4284-47-3 . It has a molecular weight of 185.25 and its IUPAC name is N-(4-methylphenyl)methanesulfonamide . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for N-(4-methylphenyl)methanesulfonamide is 1S/C8H11NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h3-6,9H,1-2H3 . The compound has a molecular formula of C8H11NO2S .


Physical And Chemical Properties Analysis

N-(4-methylphenyl)methanesulfonamide is a solid compound . It has a molecular weight of 185.25 g/mol . The compound has a topological polar surface area of 68.5 Ų .

Scientific Research Applications

1. Molecular Conformation and Vibrational Transitions Study

N-(4-methylphenyl)methanesulfonamide has been the subject of research in the field of molecular conformation and vibrational transitions. A study by Karabacak, Cinar, and Kurt (2010) utilized Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of related compounds, providing insights into their molecular properties (Karabacak, Cinar, & Kurt, 2010).

2. Structural Study in Supramolecular Assembly

The structural characteristics and supramolecular assembly of nimesulidetriazole derivatives, which include compounds related to N-(4-methylphenyl)methanesulfonamide, have been examined. Dey et al. (2015) analyzed the nature of intermolecular interactions in these compounds using X-ray powder diffraction, highlighting the importance of molecular structure in their assembly and interactions (Dey et al., 2015).

3. Chemoselective N-Acylation Reagents Development

Kondo, Sekimoto, Nakao, and Murakami (2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their use as chemoselective N-acylation reagents. This research contributes to the understanding of the structure-reactivity relationship in these compounds (Kondo et al., 2000).

4. Synthesis and Structural Characterization

The synthesis and structural characterization of N-(4-methylphenyl)methanesulfonamide and its derivatives have been a focus of several studies. For instance, Durgadas, Mukkanti, and Pal (2012) synthesized a derivative compound and characterized its structure using various spectroscopic techniques (Durgadas, Mukkanti, & Pal, 2012).

properties

IUPAC Name

N-(4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSIRQJITXDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)methanesulfonamide

CAS RN

4284-47-3
Record name N-(4-METHYLPHENYL)METHANESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with potassium phosphate (71.6 mg, 0.337 mmol, 1.1 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (2.8 mg, 0.00307 mmol, 0.01 equivalents) and phosphine ligand (0.00736 mmol, 0.024 equivalents). t-Amyl alcohol (1.1 mL) was syringed into the vial and the mixture was stirred for 30 minutes at 80° C. After cooling to room temperature, methanesulfonamide (35.0 mg, 0.368 mmol, 1.2 equivalents) and p-methylbenzene nonaflate (100 mg, 0.307 mmol, 1 equivalent) were added to the reaction solution. The vial was sealed with a crimp top and placed in a heating block at 80° C. After 16 hours, the reaction was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with CH2Cl2 (2 mL) and filtered through a pad of diatomaceous earth. The vial was rinsed with CH2Cl2 (2×2 mL), then the filter cake was washed with CH2Cl2 (2×2 mL). The filtrate was transferred to a tared flask and concentrated on a rotary evaporator to furnish an orange oil. The crude concentrate was sampled for a wt % analysis. Purified material could be isolated as an off-white solid by silica gel flash column chromatography (30 g silica gel, gradient from 85:15 to 70:30 heptane:ethyl acetate) (literature reference: Shekhar S, et al. J. Org. Chem. 2011; 76: 4552-4563). 1H NMR (400 MHz, CDCl3) δ ppm 7.22-7.07 (m, 4H), 6.57 (br s, 1H), 2.99 (s, 3H), 2.34 (s, 3H).
Quantity
71.6 mg
Type
reactant
Reaction Step One
Quantity
0.00736 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mg
Type
catalyst
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
Name
p-methylbenzene nonaflate
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Yuan, JF Soulé, V Dorcet, H Doucet - ACS Catalysis, 2016 - ACS Publications
We have developed a palladium-catalyzed cascade reaction allowing an efficient synthesis of 4-aryl-1,2,3,4-tetrahydroquinolines from N-allyl-N-arylsulfonamides and benzenesulfonyl …
Number of citations: 30 pubs.acs.org
V Li, DN Le, EJ Valente, WJL Wood - Synthetic Communications, 2015 - Taylor & Francis
A method for the synthesis of sultam thioureas via a different 1,4,2-dithiazolidine 1,1-dioxide ring-forming reaction is presented here. The syntheses of nine sultam thioureas were …
Number of citations: 1 www.tandfonline.com
K Kikushima, A Morita, EE Elboray, T Bae… - …, 2022 - thieme-connect.com
Trimethoxyphenyliodonium(III) acetate [TMP-iodonium(III) acetate] functions as an efficient arylation reagent for N,O-protected hydroxylamines, generating aniline derivatives in the …
Number of citations: 4 www.thieme-connect.com
F Faÿ, I Linossier, D Carteau, A Dheilly, A Silkina… - Biofouling, 2010 - Taylor & Francis
Antifouling (AF) paints are used to prevent the attachment of living organisms to the submerged surfaces of ships, boats and aquatic structures, usually by the release of biocides. Apart …
Number of citations: 28 www.tandfonline.com
P Lin, M Parikh, JL Lo, YT Yang, K Cheng… - Bioorganic & medicinal …, 2001 - Elsevier
A series of heterocyclic 2-(3,5-dimethylphenyl)tryptamine derivatives was prepared and evaluated on a rat gonadotropin releasing hormone receptor assay. The carbon tether length …
Number of citations: 27 www.sciencedirect.com
K Siviková, J Dianovsky, B Holecková - Genetics and Molecular …, 2011 - SciELO Brasil
The potential for genotoxic and cytotoxic effects of tolylfluanid-based fungicide (50% active agent) was evaluated using sister chromatid exchange (SCE) and proliferation indices (PI) in …
Number of citations: 6 www.scielo.br
GWA Milne - 2018 - books.google.com
This title was first published in 2000: Pesticides and other agricultural chemicals are in use in virtually every country in the world. It is therefore useful and important to those involved …
Number of citations: 6 books.google.com
ON Grebyonkina, OM Lezina, ES Izmestʼev… - Russian Journal of …, 2020 - Springer
Reactions of pinane-10-sulfonyl chlorides with alkyl-, aryl-, and hetarylamines afforded up to 92% of new chiral sulfonamides that are potentially biologically active compounds. …
Number of citations: 1 link.springer.com
N Francisco Francisco, G Gallegos Morales… - Revista mexicana de …, 2013 - scielo.org.mx
FRANCISCO FRANCISCO, Nazario et al. Fundamental aspects of Common Bacterial Blight (Xanthomonas axonopodis pv. phaseoli Smith): Characteristic, Pathogenicity and Control. …
Number of citations: 4 www.scielo.org.mx

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